Tribromochloromethane

Description

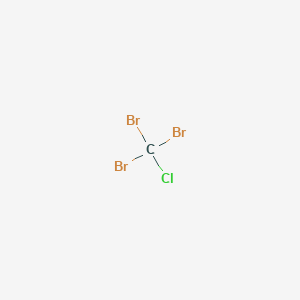

Structure

3D Structure

Properties

IUPAC Name |

tribromo(chloro)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CBr3Cl/c2-1(3,4)5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKXZMEXQUWZGJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Cl)(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CBr3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0024347 | |

| Record name | Tribromochloromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

594-15-0 | |

| Record name | Tribromochloromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=594-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tribromochloromethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tribromochloromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tribromochloromethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIBROMOCHLOROMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/277P08AUIZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physical and chemical properties of Tribromochloromethane?

An In-depth Technical Guide to the Physical and Chemical Properties of Tribromochloromethane

Authored by: Gemini, Senior Application Scientist

Abstract

Tribromochloromethane (CBr₃Cl) is a tetrahalomethane compound of significant interest in synthetic and mechanistic chemistry. This technical guide provides a comprehensive overview of its core physical and chemical properties, intended for researchers, scientists, and professionals in drug development. The document synthesizes data from established chemical databases and scientific literature to offer a detailed profile of the compound, including its structure, reactivity, and key safety considerations. Quantitative data is presented in tabular format for clarity, and conceptual diagrams are provided to illustrate molecular structure and reaction pathways.

Introduction and Molecular Identity

Tribromochloromethane, also known by its IUPAC name tribromo(chloro)methane, is a halogenated organic compound.[1] It belongs to the family of tetrahalomethanes, where a central carbon atom is bonded to three bromine atoms and one chlorine atom.[2] This substitution pattern imparts unique chemical and physical characteristics, making it a subject of study in areas such as radical chemistry and as an intermediate in organic synthesis.[1][3] Its molecular formula is CBr₃Cl.[2]

Chemical Identifiers

Accurate identification is critical in research and development. The primary identifiers for Tribromochloromethane are:

Molecular Structure

The structure of Tribromochloromethane consists of a central carbon atom tetrahedrally bonded to three bromine atoms and one chlorine atom.

Caption: Molecular structure of Tribromochloromethane (CBr₃Cl).

Physical Properties

The physical state and properties of a compound are foundational to its application in experimental settings. Tribromochloromethane is typically a solid at standard temperature and pressure.[2] Its key physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 287.17 g/mol | [2][5] |

| Appearance | Solid | [2] |

| Colorless to pale yellow solid | [3] | |

| Density | ~3.0 g/cm³ | [2][3] |

| Melting Point | 54 - 55 °C | [1][2][3][7] |

| Boiling Point | 156.1 - 160 °C | [2][3][7] |

| Solubility | Insoluble in water; soluble in organic solvents | [3][8][9] |

| LogP (Octanol/Water) | 3.021 | [9] |

Note on Boiling Point: There is a notable discrepancy in reported boiling points. While several sources indicate a range of 156-160 °C, data from the NIST Chemistry WebBook suggests a lower value of 104.3 °C (377.45 K).[2][3][4][7] Researchers should consider this variance and consult the primary literature relevant to their specific experimental conditions.

Chemical Properties and Reactivity

The reactivity of Tribromochloromethane is governed by the nature of its carbon-halogen bonds. The high degree of halogenation results in a significant partial positive charge on the central carbon atom, making it susceptible to nucleophilic attack.[9]

Stability and Decomposition

Tribromochloromethane is chemically stable under standard ambient conditions. However, like many haloalkanes, it can decompose at high temperatures, potentially emitting toxic fumes.[10]

Key Reactions

Reaction with Strong Acids: Tribromochloromethane reacts with concentrated sulfuric acid in a decomposition reaction to produce carbonyl bromide chloride (COBrCl) and hydrogen bromide (HBr).[2]

CBr₃Cl + H₂SO₄ → COBrCl + 2HBr + SO₃[2]

Caption: Reaction of Tribromochloromethane with sulfuric acid.

Radical Reactions: The carbon-bromine bonds are weaker than the carbon-chlorine bond and can be cleaved to form radicals. This property allows Tribromochloromethane to be used in radical addition reactions across olefins, a process that can be catalyzed by transition metals like rhodium.[3]

Synthesis Pathways

Understanding the synthesis of a compound provides context for potential impurities and handling considerations. Common laboratory-scale methods include:

-

Halogen Exchange: A prevalent method involves the reaction of carbon tetrachloride (CCl₄) with aluminum tribromide (AlBr₃) via a reflux reaction, where bromine atoms are exchanged for chlorine atoms.[2]

-

Reaction of Bromoform: Tribromochloromethane can be synthesized by reacting bromoform (CHBr₃) with a chlorinating agent like sodium hypochlorite (NaOCl).[3]

-

Direct Halogenation: The compound can also be produced through the direct halogenation of methane derivatives using both bromine and chlorine, often initiated by UV light or heat.[1][9]

Spectroscopic Characterization

For definitive identification and structural elucidation, spectroscopic methods are indispensable.

-

Nuclear Magnetic Resonance (NMR): ¹³C NMR spectral data is available for Tribromochloromethane.[5][11]

-

Mass Spectrometry (MS): GC-MS data exists, providing information on its fragmentation patterns and molecular weight.[5][12]

-

Infrared (IR) Spectroscopy: Vapor phase IR spectra are available, which help in identifying the characteristic vibrational frequencies of the C-Br and C-Cl bonds.[5]

Applications in Scientific Research

While its industrial applications are limited, Tribromochloromethane serves specific roles in a research context:

-

Synthetic Intermediate: It is used as an intermediate in the synthesis of other organic compounds.[1]

-

Mechanistic Studies: Its unique structure makes it a useful substrate for studying halogen-related reaction mechanisms.[1]

-

Reference Standard: It can be employed as a reference compound in analytical techniques such as gas chromatography (GC).[1][13]

-

Historical Uses: In the past, it was investigated as a potential fire retardant and used as a solvent, but these applications have been largely discontinued due to environmental and safety concerns.[1]

Safety and Handling

Appropriate handling is paramount when working with halogenated compounds. While a specific, comprehensive safety data sheet (SDS) for Tribromochloromethane is not universally cited, data from related haloalkanes provides essential guidance.[14][15]

-

General Hazards: Halogenated alkanes may be toxic and can cause skin and eye irritation.[1] Inhalation of vapors should be avoided.

-

Recommended Precautions:

-

Work in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid contact with skin and eyes.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[14]

-

Conclusion

Tribromochloromethane is a well-defined chemical compound with distinct physical and chemical properties stemming from its tetrahalogenated structure. While its practical applications are primarily confined to the research laboratory, a thorough understanding of its characteristics, reactivity, and safe handling procedures is essential for any scientist or researcher utilizing this compound. The data presented in this guide serves as a foundational reference for its use in synthetic chemistry and mechanistic investigations.

References

-

Wikipedia. Tribromochloromethane. [Link]

-

NIST Chemistry WebBook. Tribromochloromethane. [Link]

-

NIST Chemistry WebBook. Tribromochloromethane. [Link]

-

PubChem, National Institutes of Health. Tribromochloromethane | CBr3Cl | CID 68984. [Link]

-

ResearchGate. Tribromochloromethane (CBr3Cl) | Request PDF. [Link]

-

Cheméo. Chemical Properties of Tribromochloromethane (CAS 594-15-0). [Link]

-

CAS Common Chemistry. Tribromochloromethane. [Link]

-

Wikipedia. Bromotrichloromethane. [Link]

-

SpectraBase. Tribromochloromethane - Optional[13C NMR] - Chemical Shifts. [Link]

-

NIST Chemistry WebBook. Tribromochloromethane - Gas Chromatography. [Link]

-

PubChem, National Institutes of Health. Bromochloromethane | CH2BrCl | CID 6333. [Link]

Sources

- 1. Buy Tribromochloromethane | 594-15-0 [smolecule.com]

- 2. Tribromochloromethane - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Tribromochloromethane [webbook.nist.gov]

- 5. Tribromochloromethane | CBr3Cl | CID 68984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. usbio.net [usbio.net]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. Bromotrichloromethane - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Bromochloromethane | CH2BrCl | CID 6333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. Tribromochloromethane [webbook.nist.gov]

- 13. Tribromochloromethane [webbook.nist.gov]

- 14. fishersci.com [fishersci.com]

- 15. tcichemicals.com [tcichemicals.com]

Tribromochloromethane molecular weight and formula.

An In-Depth Technical Guide to Tribromochloromethane: Properties, Synthesis, and Applications for Scientific Professionals

Introduction

Tribromochloromethane (CBr₃Cl) is a tetrahalomethane, a class of organic compounds that are derivatives of methane.[1] Its structure, featuring a central carbon atom bonded to three bromine atoms and one chlorine atom, imparts unique chemical properties that make it a subject of interest in specialized areas of chemical research.[2] While not a household name, for researchers and professionals in fields such as organic synthesis and analytical chemistry, tribromochloromethane serves as a valuable, albeit niche, chemical intermediate and reference compound.[2] This guide provides a comprehensive technical overview of its core characteristics, synthesis methodologies, analytical profile, and safety protocols, tailored for a scientific audience engaged in research and development.

Chemical Identity and Core Formula

The fundamental identity of a chemical compound is established by its formula, weight, and standardized identifiers. These data points are critical for stoichiometric calculations, analytical characterization, and regulatory compliance.

The molecular formula of tribromochloromethane is CBr₃Cl .[3][4] This indicates that each molecule is composed of one carbon atom, three bromine atoms, and one chlorine atom. The molecular weight is a direct consequence of this composition.

Table 1: Core Chemical Identifiers for Tribromochloromethane

| Identifier | Value | Reference |

|---|---|---|

| Molecular Formula | CBr₃Cl | [2][3][5][6] |

| Molecular Weight | 287.17 g/mol | [2][3][6] |

| IUPAC Name | tribromo(chloro)methane | [1][2][3] |

| CAS Number | 594-15-0 | [2][3][4][7] |

| InChI | InChI=1S/CBr3Cl/c2-1(3,4)5 | [2][3][4] |

| SMILES | C(Cl)(Br)(Br)Br | [1][2] |

| Synonyms | Chlorotribromomethane, Bromoform-chlorine |[1][2][3][5] |

Physicochemical Properties

The physical and chemical properties of tribromochloromethane dictate its behavior in various experimental conditions, influencing choices regarding solvents, reaction temperatures, and storage. It is a solid at standard temperature and pressure.[1][8]

Table 2: Key Physicochemical Properties of Tribromochloromethane

| Property | Value | Reference |

|---|---|---|

| Appearance | Colorless to pale yellow solid | [1][8] |

| Density | ~3.0 g/cm³ | [1][8] |

| Melting Point | 54-55 °C (129-131 °F; 327-328 K) | [1][8] |

| Boiling Point | 156.1 - 160 °C (313.0 - 320 °F; 429.2 - 433 K) | [1][8] |

| Solubility | Soluble in organic solvents; insoluble in water. |[1][8] |

The high density is characteristic of polybrominated compounds. Its insolubility in water and solubility in organic solvents are predictable from its non-polar molecular structure.[8]

Synthesis and Manufacturing

The synthesis of tribromochloromethane can be approached through several halogenation pathways. The choice of method often depends on the available starting materials, desired scale, and purity requirements. Key synthetic strategies involve the controlled replacement of atoms on a methane backbone with bromine and chlorine.[9]

Common Synthesis Routes

-

Halogen Exchange from Carbon Tetrabromide: A common laboratory method involves the reaction of carbon tetrabromide (CBr₄) with a chlorine source. For instance, reacting CBr₄ with chlorocyclohexane in the presence of ferric bromide as a catalyst yields tribromochloromethane.[1]

-

Halogenation of Bromoform: Tribromochloromethane can be prepared by reacting bromoform (CHBr₃) with a chlorinating agent like sodium hypochlorite (NaOCl).[8] This method is suitable for lab-scale synthesis.

-

From Carbon Tetrachloride: A reflux reaction between carbon tetrachloride (CCl₄) and aluminum tribromide (AlBr₃) can also produce the target compound through halogen exchange.[1]

Caption: Key laboratory synthesis routes for tribromochloromethane.

Experimental Protocol: Synthesis from Bromoform

This protocol is adapted from the procedure described by Burton for the synthesis of tribromochloromethane from bromoform.[8] This method's trustworthiness lies in its use of common lab reagents and straightforward purification steps.

Objective: To synthesize tribromochloromethane (CBr₃Cl) via the chlorination of bromoform (CHBr₃).

Materials:

-

Bromoform (CHBr₃)

-

Sodium hypochlorite (NaOCl) solution

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

-

Spinning band distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask of appropriate size, combine bromoform with a solution of sodium hypochlorite.

-

Reaction Execution: Stir the reaction mixture vigorously at room temperature for approximately 3 days. The causality here is that the heterogeneous mixture requires sufficient agitation to maximize the interfacial area, allowing the hypochlorite to effectively react with the bromoform.

-

Initial Product Isolation: After the reaction period, a solid product will have formed. Isolate this crude solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid thoroughly with distilled water on the filter to remove any unreacted sodium hypochlorite and other water-soluble byproducts.

-

Purification: The crude product will be a mixture containing the desired CBr₃Cl, along with potential traces of unreacted CHBr₃, and byproducts like CBr₄ and CHBr₂Cl.[8] The final purification to isolate pure tribromochloromethane is achieved via spinning band distillation, which is effective for separating compounds with close boiling points.

Applications in Research and Drug Development

While not a direct therapeutic agent, tribromochloromethane's utility is primarily as a chemical intermediate or a specialized reagent in research settings.[2]

-

Organic Synthesis: It serves as a building block, providing a CBr₃ moiety in the synthesis of more complex organic molecules.[2] In drug development, the creation of novel molecular scaffolds is paramount, and intermediates like tribromochloromethane can be crucial in the early stages of synthesizing new active pharmaceutical ingredients (APIs).[]

-

Analytical Chemistry: The compound is used as a reference standard in analytical techniques such as gas chromatography (GC) and mass spectrometry (MS).[2] Its well-defined mass and retention time allow for the calibration of instruments and the identification of other halogenated compounds in a sample.[11]

-

Historical Uses: In the past, it was investigated as a fire retardant and used as a solvent. However, due to toxicity and environmental concerns, these applications have been largely discontinued in favor of safer alternatives.[2]

Spectroscopic and Analytical Profile

Characterization of tribromochloromethane is essential for confirming its identity and purity after synthesis. Standard analytical techniques provide a unique fingerprint for the molecule.

Table 3: Spectroscopic Data for Tribromochloromethane

| Technique | Key Data Points | Reference |

|---|---|---|

| ¹³C NMR | A single resonance, with the chemical shift reported in various databases. | [3][12] |

| GC-MS | A distinct retention time on non-polar columns and a characteristic mass spectrum. | [3][13] |

| IR Spectroscopy | Shows characteristic C-Br and C-Cl stretching frequencies. |[3] |

The presence of a single peak in the ¹³C NMR spectrum is consistent with the molecule's structure, which has only one carbon environment. Mass spectrometry will show a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

Safety, Handling, and Disposal

As with all halogenated alkanes, proper handling of tribromochloromethane is critical to ensure laboratory safety and minimize environmental impact.[2][8]

Key Hazards:

-

Toxicity: Halogenated alkanes can be toxic.[2] It is harmful if swallowed and may cause skin and serious eye irritation.[14][15]

-

Environmental Impact: It is denser than water and persistent, posing a potential risk to aquatic environments if spilled.[2]

Safe Handling Protocol:

All work with tribromochloromethane should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

-

Engineering Controls: Use only in a chemical fume hood to avoid inhalation of vapors.[15][16]

-

Personal Protective Equipment (PPE):

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[15][16]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste and not disposed of down the drain.[16]

Caption: A self-validating workflow for the safe handling of tribromochloromethane.

Conclusion

Tribromochloromethane is a specialized halogenated methane with a well-defined molecular formula (CBr₃Cl) and molecular weight (287.17 g/mol ). While its direct applications are limited, its role as a synthetic intermediate and an analytical reference standard makes it a compound of importance for chemical researchers and drug development professionals. A thorough understanding of its synthesis, physicochemical properties, and stringent safety protocols is essential for its effective and safe utilization in a scientific setting.

References

-

Title: Tribromochloromethane | CBr3Cl | CID 68984 Source: PubChem - National Institutes of Health URL: [Link]

-

Title: Chemical Properties of Tribromochloromethane (CAS 594-15-0) Source: Cheméo URL: [Link]

-

Title: TRIBROMOCHLOROMETHANE Source: GSRS - National Institutes of Health URL: [Link]

-

Title: Tribromochloromethane Source: Wikipedia URL: [Link]

-

Title: Tribromochloromethane Source: NIST Chemistry WebBook URL: [Link]

-

Title: Tribromochloromethane (CBr3Cl) Source: ResearchGate URL: [Link]

-

Title: Bromotrichloromethane Source: Wikipedia URL: [Link]

-

Title: Tribromochloromethane - Optional[13C NMR] - Chemical Shifts Source: SpectraBase URL: [Link]

-

Title: Gas Chromatography data for Tribromochloromethane Source: NIST Chemistry WebBook URL: [Link]

-

Title: Analytical Chemistry and Pharmaceutical Development Source: RTI International URL: [Link]

Sources

- 1. Tribromochloromethane - Wikipedia [en.wikipedia.org]

- 2. Buy Tribromochloromethane | 594-15-0 [smolecule.com]

- 3. Tribromochloromethane | CBr3Cl | CID 68984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tribromochloromethane [webbook.nist.gov]

- 5. Tribromochloromethane | CymitQuimica [cymitquimica.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Tribromochloromethane (CAS 594-15-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 11. rti.org [rti.org]

- 12. spectrabase.com [spectrabase.com]

- 13. Tribromochloromethane [webbook.nist.gov]

- 14. merckmillipore.com [merckmillipore.com]

- 15. spectrumchemical.com [spectrumchemical.com]

- 16. fishersci.com [fishersci.com]

- 17. tcichemicals.com [tcichemicals.com]

Synthesis pathways for Tribromochloromethane.

An In-depth Technical Guide to the Synthesis of Tribromochloromethane

Introduction

Tribromochloromethane (CBr₃Cl) is a tetrahalomethane, an organic compound where the four hydrogen atoms of methane are fully substituted by halogen atoms—in this case, three bromine atoms and one chlorine atom.[1] It is a solid at standard conditions with a melting point of approximately 54-55°C and a boiling point around 156-160°C.[1][2] Due to the presence of multiple halogen atoms, CBr₃Cl exhibits unique chemical reactivity and has been explored as a reagent in organic synthesis, particularly in radical reactions. This guide provides a detailed overview of the primary synthesis pathways for tribromochloromethane, intended for researchers and professionals in chemistry and drug development. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and offer a comparative analysis to inform procedural selection.

Core Synthesis Pathways

The synthesis of tribromochloromethane can be broadly approached through two primary strategies: halogen exchange reactions starting from a chlorinated precursor and oxidative halogenation of a brominated precursor.

Halogen Exchange: The Finkelstein Reaction Variant

The most established method for synthesizing tribromochloromethane involves the substitution of chlorine atoms in carbon tetrachloride (CCl₄) with bromine atoms. This is a variation of the Finkelstein reaction, which traditionally involves halide exchange.[3] In this context, a powerful Lewis acid, such as aluminum tribromide (AlBr₃), is employed to facilitate the exchange.

Mechanism and Rationale: The Lewis acid catalyst, AlBr₃, is crucial for this transformation. It coordinates with a chlorine atom on the CCl₄ substrate, polarizing the C-Cl bond and making the carbon atom more susceptible to nucleophilic attack. The bromide ions, supplied by the AlBr₃, act as nucleophiles, displacing the chloride ions. The reaction proceeds stepwise, and by controlling the stoichiometry and reaction conditions, the exchange can be directed towards the desired product, CBr₃Cl. The formation of a stable aluminum-chloride species (e.g., AlCl₃) drives the reaction forward. A similar principle is used to synthesize bromotrichloromethane (CBrCl₃) from CCl₄ and AlBr₃, often with shorter reaction times or different stoichiometry.[4][5]

Oxidative Halogenation of Bromoform

An alternative strategy begins with bromoform (CHBr₃) and introduces the chlorine atom through an oxidative process. This method avoids the use of highly reactive Lewis acids but requires different reaction conditions.

Mechanism and Rationale: This synthesis involves the reaction of bromoform with an oxidizing agent that also serves as a chlorine source, such as sodium hypochlorite (NaOCl).[2] The reaction likely proceeds via the formation of a tribromocarbanion (⁻CBr₃) intermediate generated by the deprotonation of bromoform by the hydroxide present in the NaOCl solution. The hypochlorite then acts to chlorinate this intermediate. This method is notable for being performed in an aqueous medium at room temperature, offering a potentially safer and more environmentally benign alternative to the halogen exchange route. However, it often requires long reaction times to achieve good conversion.[2]

Experimental Protocols

The following protocols are detailed representations of the primary synthesis methods. Researchers should always conduct their own risk assessments before proceeding.

Protocol 1: Synthesis via Halogen Exchange from Carbon Tetrachloride

This protocol is based on the established reaction between CCl₄ and AlBr₃.[1]

Materials and Equipment:

-

Carbon tetrachloride (CCl₄), dry

-

Anhydrous aluminum tribromide (AlBr₃)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Standard distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine dry carbon tetrachloride (CCl₄) and anhydrous aluminum tribromide (AlBr₃). Note: AlBr₃ is highly hygroscopic and reacts violently with water; handle under anhydrous conditions.

-

Reaction Execution: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by GC-MS to observe the stepwise conversion of CCl₄ to CBrCl₃, CBr₂Cl₂, and finally CBr₃Cl. The duration of reflux will depend on the scale and desired conversion.[1]

-

Workup: After cooling the reaction mixture to room temperature, slowly and carefully quench the reaction by adding water or a dilute acid solution while cooling in an ice bath. This will decompose the aluminum salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize any acid), and finally with brine.

-

Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or CaCl₂). Filter off the drying agent and purify the crude product by fractional distillation to separate the desired CBr₃Cl from unreacted starting material and other brominated methanes.

Protocol 2: Synthesis via Oxidative Halogenation of Bromoform

This protocol is adapted from the procedure described by Burton.[2]

Materials and Equipment:

-

Bromoform (CHBr₃)

-

Commercial sodium hypochlorite (NaOCl) solution (bleach)

-

Large Erlenmeyer flask or reaction vessel

-

Magnetic stirrer

-

Büchner funnel and filter flask

-

Spinning band distillation apparatus

Procedure:

-

Reaction Setup: In a large flask, place the sodium hypochlorite solution. Add bromoform (CHBr₃) to the solution.

-

Reaction Execution: Stir the biphasic mixture vigorously at room temperature for an extended period, typically 3 days.[2] The vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, facilitating the reaction.

-

Isolation of Crude Product: Over the course of the reaction, the solid product, tribromochloromethane, will precipitate. Collect the crude solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid thoroughly with water on the filter to remove inorganic salts and any water-soluble impurities.[2]

-

Purification: The crude product may contain unreacted bromoform and byproducts like carbon tetrabromide (CBr₄). Further purification is achieved by spinning band distillation, which is effective for separating compounds with close boiling points.[2]

Purification and Characterization

Purification:

-

Fractional Distillation: This is the primary method for purifying liquid or molten CBr₃Cl, especially to separate it from other halomethanes with different boiling points.

-

Recrystallization: For solid CBr₃Cl, recrystallization from a suitable solvent can be an effective purification technique.

-

Washing: Aqueous washing is crucial during workup to remove catalysts, salts, and acidic or basic impurities.

Characterization:

-

NMR Spectroscopy: ¹³C NMR is a definitive method for confirming the structure.

-

Mass Spectrometry (MS): GC-MS is invaluable for identifying the product and assessing its purity, showing the characteristic isotopic pattern for a molecule containing three bromine atoms and one chlorine atom.

-

Infrared (IR) Spectroscopy: Can be used to identify characteristic C-Br and C-Cl bond stretching frequencies.

-

Melting Point Analysis: A sharp melting point close to the literature value (54-55°C) is a good indicator of purity.[1][2]

Comparative Analysis of Synthesis Pathways

| Feature | Halogen Exchange (AlBr₃ Method) | Oxidative Halogenation (NaOCl Method) |

| Starting Material | Carbon Tetrachloride (CCl₄) | Bromoform (CHBr₃) |

| Primary Reagents | AlBr₃ (Lewis Acid) | NaOCl (Oxidant/Cl source) |

| Reaction Conditions | Anhydrous, reflux temperature | Aqueous, room temperature |

| Reaction Time | Hours | Days[2] |

| Advantages | Established, potentially faster | Milder conditions, avoids strong Lewis acids |

| Disadvantages | Harsh/hygroscopic reagents, byproduct mixture | Very long reaction time, vigorous stirring needed |

| Safety Concerns | AlBr₃ is corrosive and water-reactive | NaOCl is a strong oxidant |

Safety Considerations

Working with polyhalogenated methanes and the reagents for their synthesis requires strict safety protocols.

-

Toxicity: Halomethanes are generally toxic and should be handled in a well-ventilated fume hood. Avoid inhalation and skin contact.

-

Reagent Hazards: Aluminum tribromide reacts violently with water and is corrosive. Sodium hypochlorite is a strong oxidizing agent.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.

Conclusion

The synthesis of tribromochloromethane is most practically achieved through halogen exchange of carbon tetrachloride using a Lewis acid catalyst like aluminum tribromide or via the oxidative chlorination of bromoform. The choice of method depends on the available starting materials, equipment, and the desired scale of the reaction. The halogen exchange route is a classic and robust method, while the oxidative halogenation pathway offers a milder, albeit slower, alternative. Proper purification and characterization are essential to ensure the final product's identity and purity for its intended application in research and development.

References

- Wikipedia. Tribromochloromethane. [URL: https://en.wikipedia.org/wiki/Tribromochloromethane]

- Wikipedia. Bromotrichloromethane. [URL: https://en.wikipedia.org/wiki/Bromotrichloromethane]

- PrepChem.com. Preparation of bromotrichloromethane. [URL: https://prepchem.com/synthesis-of-bromotrichloromethane/]

- Castiglione, D. (2025). Tribromochloromethane (CBr₃Cl). Encyclopedia of Reagents for Organic Synthesis. ResearchGate. [URL: https://www.researchgate.net/publication/303343058_Tribromochloromethane_CBr3Cl]

- Benchchem. Tribromochloromethane | 594-15-0. [URL: https://www.benchchem.com/product/b151605]

- Khan Academy. Free radical halogenation of alkanes. [URL: https://www.khanacademy.

- UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Radical halogenation. [URL: https://www.chem.ucla.

- Wikipedia. Free-radical halogenation. [URL: https://en.wikipedia.

- Braun, M. (n.d.). Halogen–halogen exchange at a saturated carbon atom, the so-called Finkelstein reaction. Science of Synthesis. [URL: https://science-of-synthesis.thieme.com/app/toc/?id=10.1055/sos-SD-035-00277]

- PubChem. Tribromochloromethane. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/68984]

- ATB (Automated Topology Builder). Tribromo(chloro)methane.

- Chad's Prep. (2020, December 15). 10.2 The Free Radical Halogenation Mechanism. YouTube. [URL: https://www.youtube.

Sources

Tribromochloromethane: A Comprehensive Technical Guide for Scientific Professionals

This guide provides an in-depth exploration of Tribromochloromethane (CAS Number: 594-15-0), a halogenated organic compound.[1][2][3][4][5] Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis methodologies, key chemical reactions, and its applications, with a strong emphasis on practical laboratory considerations and safety protocols.

Core Compound Identification and Properties

Tribromochloromethane, also known as chlorotribromomethane, is a tetrahalomethane with the chemical formula CBr₃Cl.[1][6] It is a solid at standard temperature and pressure, characterized by a molecular weight of approximately 287.18 g/mol .[1][5]

Physicochemical Data Summary

A curated summary of Tribromochloromethane's key physical and chemical properties is presented below. This data is critical for experimental design, particularly in determining appropriate solvents, reaction temperatures, and purification techniques.

| Property | Value | Source(s) |

| CAS Number | 594-15-0 | [1][2][3][4][5] |

| Molecular Formula | CBr₃Cl | [1][5] |

| Molecular Weight | 287.17 g/mol | [1][7] |

| Appearance | Solid | [1] |

| Density | 3.0 g/cm³ | [1] |

| Melting Point | 54 °C (129 °F; 327 K) | [1] |

| Boiling Point | 156.1 °C (313.0 °F; 429.2 K) | [1] |

| Solubility in Water | Soluble | [1] |

| InChI | InChI=1S/CBr3Cl/c2-1(3,4)5 | [1] |

| SMILES | C(Cl)(Br)(Br)Br | [1] |

Synthesis and Manufacturing Pathways

The synthesis of Tribromochloromethane can be approached through several halogenation pathways. The choice of a specific method is often dictated by the available starting materials, desired scale, and purity requirements.

Halogen Exchange Reactions

A prevalent method involves the halogen exchange of a more readily available tetrahalomethane. For instance, Tribromochloromethane can be prepared by the reflux reaction of carbon tetrachloride (CCl₄) with aluminum tribromide (AlBr₃).[1] This reaction leverages the Lewis acidity of AlBr₃ to facilitate the exchange of chlorine atoms for bromine atoms.

A similar principle is applied in the reaction of carbon tetrabromide (CBr₄) with chlorocyclohexane in the presence of ferric bromide as a catalyst.[1]

Experimental Workflow: Halogen Exchange Synthesis of Tribromochloromethane

Caption: Halogen exchange synthesis of Tribromochloromethane.

Synthesis from Bromoform

An alternative route involves the reaction of bromoform (CHBr₃) with sodium hypochlorite (NaOCl).[8] This procedure is typically carried out over an extended period at room temperature with vigorous stirring.[8] The resulting product mixture, which may contain impurities such as unreacted bromoform, carbon tetrabromide, and dibromochloromethane, requires purification, often accomplished by spinning band distillation.[8]

Chemical Reactivity and Applications in Synthesis

Tribromochloromethane's utility in a research and development setting stems from its reactivity, particularly as a source of the tribromomethyl radical.

Reaction with Strong Acids

When treated with concentrated sulfuric acid, Tribromochloromethane undergoes a reaction to produce carbonyl bromide chloride (COBrCl), hydrobromic acid (HBr), and sulfur trioxide (SO₃).[1] This reactivity highlights the compound's susceptibility to strong, non-nucleophilic acids.

Role as an Intermediate in Organic Synthesis

In the field of drug development and organic synthesis, halogenated methanes like Tribromochloromethane serve as valuable intermediates.[6][] They are often employed in reactions where the introduction of a trihalomethyl group is desired. For instance, it can participate in radical addition reactions to olefins.[8]

Conceptual Workflow: Role of Intermediates in Drug Development

Caption: Role of intermediates in the drug development pipeline.

Analytical Methodologies

The accurate identification and quantification of Tribromochloromethane are paramount in both research and quality control settings. Gas chromatography (GC) is the preferred analytical technique for this purpose.[10]

Gas Chromatography (GC)

For the analysis of volatile organic compounds like Tribromochloromethane, GC offers excellent separation and sensitivity.[10] When coupled with detectors such as a mass spectrometer (GC-MS) or an electron capture detector (GC-ECD), high confidence in compound identity and low detection limits can be achieved.[11] The choice of detector depends on the required sensitivity and the complexity of the sample matrix.[10]

Sample Preparation for GC Analysis:

-

Purge-and-Trap: This is a common method for isolating volatile organic compounds from liquid or solid samples.[10] An inert gas is bubbled through the sample, and the volatilized analytes are trapped on a sorbent material before being thermally desorbed into the GC.

-

Headspace Analysis: This technique involves analyzing the vapor phase in equilibrium with the sample in a sealed vial. It is a rapid and simple method, but matrix effects must be considered.[10]

-

Liquid-Liquid Extraction: This classic technique uses a water-immiscible solvent to extract the analyte from an aqueous sample.[11]

Safety, Handling, and Storage

As with all halogenated hydrocarbons, proper safety precautions must be observed when handling Tribromochloromethane.

Hazard Identification

Based on available safety data sheets for similar compounds, Tribromochloromethane should be handled with care. Potential hazards may include skin and eye irritation, and it may be harmful if inhaled or swallowed.[12][13][14][15]

General Handling and Storage Recommendations:

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[13][16]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[12]

Conclusion

Tribromochloromethane is a valuable compound for researchers and scientists, particularly in the realm of organic synthesis and as an analytical standard. A thorough understanding of its properties, synthesis, and handling requirements is essential for its safe and effective use in a laboratory setting. This guide provides a foundational understanding to support its application in scientific endeavors.

References

-

Wikipedia. Tribromochloromethane. [Link]

-

Cheméo. Chemical Properties of Tribromochloromethane (CAS 594-15-0). [Link]

-

NIST. Tribromochloromethane - the NIST WebBook. [Link]

-

NIST. Tribromochloromethane - the NIST WebBook. [Link]

-

ResearchGate. Tribromochloromethane (CBr 3 Cl) | Request PDF. [Link]

-

Wikipedia. Bromotrichloromethane. [Link]

-

NIH. Tribromochloromethane | CBr3Cl | CID 68984 - PubChem. [Link]

-

NCBI Bookshelf. ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane. [Link]

-

SpectraBase. Tribromochloromethane - Optional[13C NMR] - Chemical Shifts. [Link]

-

NIST. Tribromochloromethane - the NIST WebBook. [Link]

-

III Analytical Methods. [Link]

-

ResearchGate. Determination of trihalomethanes in water samples: A review. [Link]

Sources

- 1. Tribromochloromethane - Wikipedia [en.wikipedia.org]

- 2. Tribromochloromethane | CymitQuimica [cymitquimica.com]

- 3. Tribromochloromethane [webbook.nist.gov]

- 4. Tribromochloromethane [webbook.nist.gov]

- 5. scbt.com [scbt.com]

- 6. Buy Tribromochloromethane | 594-15-0 [smolecule.com]

- 7. Tribromochloromethane | CBr3Cl | CID 68984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 10. ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Spectroscopic Characterization of Tribromochloromethane

Abstract

This technical guide provides a comprehensive analysis of Tribromochloromethane (CBr₃Cl) using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Designed for researchers and professionals in the chemical and pharmaceutical sciences, this document moves beyond mere data presentation. It delves into the causality behind experimental choices, the theoretical underpinnings of each technique, and the logic of spectral interpretation. By integrating detailed protocols, data analysis, and visual workflows, this guide serves as an authoritative resource for the unambiguous structural elucidation of halogenated methanes.

Introduction: The Molecular Profile of Tribromochloromethane

Tribromochloromethane is a fully halogenated methanederivative, a tetrahalomethane with the chemical formula CBr₃Cl.[1] It is a solid at standard conditions with a molecular weight of approximately 287.18 g/mol .[2] Its unique structure, containing one carbon atom bonded to three bromine atoms and one chlorine atom, presents a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and quality control in various research and industrial applications. This guide will systematically deconstruct the data obtained from ¹³C NMR, IR, and Mass Spectrometry to build a cohesive and validated structural profile of the molecule.

Table 1: Chemical Identity of Tribromochloromethane

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | tribromo(chloro)methane | [1][3] |

| CAS Number | 594-15-0 | [1][2][3][4][5] |

| Molecular Formula | CBr₃Cl | [1][2][3] |

| Molar Mass | 287.18 g/mol |[1][2] |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Basis & Experimental Rationale

Carbon-13 NMR spectroscopy is a powerful tool for determining the number of non-equivalent carbon environments in a molecule.[6] For tribromochloromethane, which possesses a single carbon atom, the ¹³C NMR spectrum is expected to show only one resonance signal.[6] The chemical shift (δ) of this signal is highly influenced by the electronegativity of the attached halogen atoms. The cumulative electron-withdrawing effect of three bromine atoms and one chlorine atom deshields the carbon nucleus, causing its resonance to appear at a lower field (higher ppm value) compared to methane.

The choice of a high-resolution NMR spectrometer is predicated on the need for precise chemical shift determination. Deuterated solvents are used to provide a lock signal for the spectrometer, ensuring field stability over the course of the experiment.[6] Tetramethylsilane (TMS) is used as the internal standard, with its ¹³C signal defined as 0.0 ppm.[6]

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Dissolve approximately 50-100 mg of tribromochloromethane in 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and match the probe for the ¹³C frequency (e.g., 125 MHz on a 500 MHz spectrometer).

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30) is used to produce a spectrum with single lines for each carbon.

-

Spectral Width: Set a spectral width of ~250 ppm, centered around 100 ppm, to ensure the signal is captured.

-

Acquisition Time: Set to approximately 1-2 seconds.

-

Relaxation Delay (d1): A delay of 2-5 seconds is employed to allow for full relaxation of the carbon nucleus.

-

Number of Scans: Due to the low natural abundance of ¹³C, a sufficient number of scans (e.g., 128 to 1024) are averaged to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction to obtain the final clean spectrum. Reference the spectrum to the TMS signal at 0.0 ppm.

Workflow: ¹³C NMR Analysis

Caption: Workflow for ¹³C NMR spectroscopy of Tribromochloromethane.

Data & Interpretation

The ¹³C NMR spectrum of tribromochloromethane shows a single signal, confirming the presence of only one carbon environment.

Table 2: ¹³C NMR Data for Tribromochloromethane

| Solvent | Chemical Shift (δ) ppm | Source |

|---|

| Not Reported | 33.5 |[7] |

The observed chemical shift of 33.5 ppm is consistent with a carbon atom bonded to multiple electronegative halogen atoms. This value reflects the strong deshielding environment created by the three bromine atoms and one chlorine atom, providing key evidence for the proposed structure.[7]

Infrared (IR) Spectroscopy

Theoretical Basis & Experimental Rationale

Infrared (IR) spectroscopy probes the vibrational modes of a molecule.[8] When a molecule absorbs infrared radiation, specific bonds stretch and bend at characteristic frequencies. For a molecule like tribromochloromethane, which belongs to the CXY₃ point group, theory predicts six fundamental vibrational modes.[9] The primary absorptions of interest are the C-Cl and C-Br stretching and bending frequencies. The heavier mass of the bromine atoms compared to chlorine means that C-Br bond vibrations will occur at lower frequencies (wavenumbers) than C-Cl vibrations.

Measuring the spectrum in a solution or as a vapor allows for the determination of these fundamental frequencies, which are highly characteristic of the molecule's structure and bonding.[9]

Experimental Protocol: IR Spectrum Acquisition (Solution Phase)

-

Sample Preparation: Prepare a solution of tribromochloromethane (e.g., 2-5% w/v) in a suitable IR-transparent solvent like carbon tetrachloride (CCl₄) or carbon disulfide (CS₂).[9] Note: These solvents have their own absorption bands, so a reference spectrum of the pure solvent is required.

-

Cell Preparation: Select an appropriate liquid transmission cell with windows made of material transparent in the mid-IR range (e.g., NaCl or KBr). Fill the cell with the prepared solution.

-

Instrument Setup: Place the cell in the sample beam of the FTIR spectrometer.

-

Background Collection: First, run a background spectrum with a cell filled with the pure solvent. This spectrum will be automatically subtracted from the sample spectrum to eliminate solvent and atmospheric (H₂O, CO₂) absorptions.

-

Sample Collection: Run the spectrum of the tribromochloromethane solution. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum will show absorption bands corresponding to the vibrational modes of CBr₃Cl. Identify the peak positions in units of wavenumbers (cm⁻¹).

Workflow: IR Spectroscopy Analysis

Caption: Workflow for Infrared (IR) spectroscopy of Tribromochloromethane.

Data & Interpretation

The IR spectrum of tribromochloromethane is characterized by strong absorptions in the fingerprint region (< 1500 cm⁻¹), which are typical for carbon-halogen bonds.

Table 3: Principal IR Absorption Bands for Tribromochloromethane

| Wavenumber (cm⁻¹) | Assignment | Source |

|---|---|---|

| ~780 cm⁻¹ | C-Cl Stretch | [9] |

| ~650 cm⁻¹ | C-Br Asymmetric Stretch | [9] |

| ~550 cm⁻¹ | C-Br Symmetric Stretch | [9] |

| < 300 cm⁻¹ | Bending Modes (Deformations) |[9] |

The bands observed in the IR spectrum are consistent with the CBr₃Cl structure.[9] The highest frequency strong band is assigned to the C-Cl stretch, as this bond is stronger and involves a lighter atom than the C-Br bonds. The lower frequency bands are attributed to the various C-Br stretching and bending modes. The collective pattern of these absorptions provides a unique vibrational fingerprint for the molecule.

Mass Spectrometry (MS)

Theoretical Basis & Experimental Rationale

Electron Ionization Mass Spectrometry (EI-MS) is a destructive technique that bombards a molecule with high-energy electrons, causing ionization and fragmentation. The resulting charged particles are separated by their mass-to-charge ratio (m/z), producing a mass spectrum.

The most critical aspect for identifying tribromochloromethane is the unique isotopic pattern of bromine and chlorine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). Chlorine has two isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio. The molecular ion (M⁺) of CBr₃Cl will therefore appear not as a single peak, but as a cluster of peaks reflecting all possible isotopic combinations. The characteristic intensity pattern of this cluster is definitive proof of the molecule's elemental composition.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of tribromochloromethane in a volatile solvent (e.g., dichloromethane or hexane).

-

GC Separation:

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet.

-

Column: Use a standard non-polar capillary column (e.g., DB-5ms).

-

Temperature Program: Ramp the oven temperature (e.g., from 50°C to 250°C) to ensure separation from any impurities and the solvent.

-

-

MS Detection:

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized by electron impact (typically at 70 eV).

-

Mass Analyzer: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which scans a range of m/z values (e.g., 40-400 amu).

-

Detection: The detector records the abundance of ions at each m/z value.

-

-

Data Analysis: Analyze the mass spectrum corresponding to the GC peak of tribromochloromethane. Examine the molecular ion cluster and major fragment ions.

Workflow: Mass Spectrometry Analysis

Caption: Workflow for GC-MS analysis of Tribromochloromethane.

Data & Interpretation

The mass spectrum provides the most definitive evidence for the elemental composition of tribromochloromethane.

Table 4: Predicted Key Ions in the Mass Spectrum of CBr₃Cl

| Ion Fragment | Description | Expected m/z Cluster |

|---|---|---|

| [CBr₃Cl]⁺ | Molecular Ion | 284, 286, 288, 290, 292 |

| [CBr₂Cl]⁺ | Loss of one Br atom | 205, 207, 209, 211 |

| [CBr₃]⁺ | Loss of one Cl atom | 247, 249, 251, 253 |

| [Br₂]⁺ | Dibromine ion | 158, 160, 162 |

Interpretation: The molecular ion region will show a characteristic cluster of five main peaks due to the combinations of the three bromine and one chlorine isotopes. The most abundant peak in this cluster is typically not the monoisotopic peak. The relative intensities of these peaks can be calculated and matched with the experimental data to confirm the presence of three bromines and one chlorine.

Furthermore, fragmentation patterns provide corroborating evidence. The loss of a bromine radical (m/z ~79/81) or a chlorine radical (m/z ~35/37) leads to fragment ions like [CBr₂Cl]⁺ and [CBr₃]⁺, respectively.[3] These fragment ions will also exhibit their own characteristic isotopic patterns, further validating the structure.

Conclusion

The structural elucidation of tribromochloromethane is achieved through the synergistic application of ¹³C NMR, IR, and Mass Spectrometry. ¹³C NMR confirms the presence of a single carbon environment. IR spectroscopy provides a vibrational fingerprint, identifying the characteristic C-Br and C-Cl bonds. Finally, Mass Spectrometry delivers unequivocal proof of the elemental composition through its unique and complex isotopic signature in the molecular ion and fragment peaks. Together, these techniques provide a self-validating system, leaving no ambiguity as to the molecule's identity and structure.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 68984, Tribromochloromethane. Retrieved from [Link].

-

Wikipedia. Tribromochloromethane. Retrieved from [Link].

-

NIST. Tribromochloromethane in the NIST Chemistry WebBook. Retrieved from [Link].

-

NIST. Tribromochloromethane Phase Change Data. Retrieved from [Link].

-

Plyler, E. K., Smith, W. H., & Acquista, N. (1950). Infrared Spectra of Bromochloromethane, Dibromomethane, Tribromochloromethane, and Tetrabromomethane. Journal of Research of the National Bureau of Standards, 44, 503. Retrieved from [Link].

-

SpectraBase. Tribromochloromethane [¹³C NMR]. John Wiley & Sons, Inc. Retrieved from [Link].

-

Doc Brown's Chemistry. C-13 NMR spectrum of bromomethane. Retrieved from [Link].

-

Yokogawa Electric Corporation. Spectroscopy: Interpreting Measurement Data. Retrieved from [Link].

Sources

- 1. Tribromochloromethane - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. Tribromochloromethane | CBr3Cl | CID 68984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tribromochloromethane [webbook.nist.gov]

- 5. Tribromochloromethane [webbook.nist.gov]

- 6. CH3Br C-13 nmr spectrum of bromomethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of methyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. spectrabase.com [spectrabase.com]

- 8. Spectroscopy: Interpreting Measurement Data | Yokogawa Electric Corporation [yokogawa.com]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

Tribromochloromethane: A Deep Dive into its Discovery and Historical Context

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tribromochloromethane (CBr₃Cl), a halogenated methane, occupies a niche yet significant position within the expansive family of organic halides. While not as ubiquitously recognized as chloroform or carbon tetrachloride, its unique combination of three bromine atoms and one chlorine atom imparts distinct physicochemical properties and reactivity. This guide delves into the discovery and historical context of tribromochloromethane, tracing its probable emergence from the foundational advancements in 19th-century organic chemistry. We will explore the plausible early synthesis methodologies, the evolution of its preparation, and its modern analytical characterization. This comprehensive overview aims to provide researchers and professionals in drug development and chemical sciences with a thorough understanding of this intriguing molecule, from its historical roots to its contemporary relevance.

The Genesis of Halogenated Methanes: A 19th Century Revolution in Organic Chemistry

The story of tribromochloromethane is intrinsically linked to the burgeoning field of organic chemistry in the 19th century. This era witnessed a paradigm shift in the understanding of carbon compounds, moving away from the theory of vitalism, which posited that organic compounds could only be produced by living organisms. The synthesis of urea by Friedrich Wöhler in 1828 shattered this notion and opened the floodgates for the laboratory synthesis of a vast array of organic molecules.[1][2]

Central to this revolution was the study of halogens—chlorine, bromine, and iodine—and their reactions with organic substances. Pioneers like Justus von Liebig and Jean-Baptiste Dumas developed methods for the elemental analysis of organic compounds, including the determination of halogens.[1] This newfound analytical capability, coupled with the development of synthetic reactions, paved the way for the systematic preparation of halogenated alkanes, or haloalkanes.[3]

The substitution of hydrogen atoms in methane (CH₄) with halogen atoms was a key area of investigation. This led to the synthesis and characterization of a series of chlorinated, brominated, and iodinated methanes, which found applications as solvents, anesthetics, and chemical intermediates. It is within this dynamic and foundational period of organic synthesis that the first preparation of mixed-halogenated methanes, such as tribromochloromethane, likely occurred.

The "Undiscovered" Discovery: Plausible Early Synthesis Pathways

While a singular, celebrated moment of discovery for tribromochloromethane is not readily apparent in the historical chemical literature, its synthesis can be logically inferred from the established reactions of the 19th century. The first preparation was likely the result of systematic investigations into the halogenation of methane and its derivatives. Two primary pathways stand out as the most probable routes for its initial synthesis.

Halogen Exchange: A Versatile Tool for Mixed Halides

The concept of halogen exchange reactions, where one halogen atom in a molecule is replaced by another, was a known phenomenon. The reaction of a readily available tetrahalomethane with a metal halide would have been a logical approach.

A plausible early synthesis would involve the reaction of carbon tetrachloride (CCl₄) with a bromine source, such as aluminum tribromide (AlBr₃) or hydrogen bromide (HBr).[4] The Lewis acidity of the aluminum tribromide would facilitate the exchange of chlorine atoms for bromine atoms.

Conceptual Early Synthesis via Halogen Exchange:

Caption: Plausible 19th-century synthesis of tribromochloromethane.

Experimental Protocol (Hypothetical 19th Century Method):

-

A mixture of carbon tetrachloride and aluminum tribromide would be heated, likely under reflux.

-

The progress of the reaction could be monitored by the change in the physical properties of the mixture, such as density or boiling point.

-

Upon completion, the reaction mixture would be cooled and washed with water to remove the inorganic byproducts.

-

Distillation would then be employed to separate the tribromochloromethane from unreacted starting materials and other polyhalogenated methane byproducts.

Haloform Reaction and Subsequent Halogenation

The haloform reaction, discovered in 1822 by Georges-Simon Serullas, was a well-established method for producing haloforms (CHX₃) from methyl ketones or secondary alcohols. Bromoform (CHBr₃) could be readily prepared via this route. A subsequent, controlled chlorination of bromoform would then yield tribromochloromethane.

A known modern procedure, which likely has its roots in these early investigations, involves the reaction of bromoform with sodium hypochlorite (NaOCl).[5]

Conceptual Early Synthesis via Bromoform Chlorination:

Caption: Synthesis of tribromochloromethane from bromoform.

Experimental Protocol (Modern Adaptation of a Plausible Early Method):

-

Preparation: Bromoform is added to a solution of sodium hypochlorite.

-

Reaction: The mixture is stirred vigorously at room temperature for an extended period, for example, 3 days.[5]

-

Workup: The resulting solid product is collected by filtration and washed with water to remove inorganic salts.

-

Purification: The crude product, which may contain traces of other halogenated methanes, is then purified by a suitable technique such as spinning band distillation to isolate the pure tribromochloromethane.[5]

Physicochemical Properties and Characterization

The precise characterization of tribromochloromethane would have been a significant challenge for 19th-century chemists, who relied on measurements of physical constants and elemental analysis. Today, a suite of spectroscopic techniques provides an unambiguous identification of the molecule.

Table 1: Physicochemical Properties of Tribromochloromethane

| Property | Value | Source |

| Molecular Formula | CBr₃Cl | [5][6][7][8] |

| Molar Mass | 287.17 g/mol | [6] |

| Appearance | Colorless to pale yellow solid | [5] |

| Melting Point | 55 °C | [9][10] |

| Boiling Point | 160 °C | [9][10] |

| Density | ~3.0 g/cm³ | [6] |

| Solubility | Insoluble in water; soluble in organic solvents | [5] |

| CAS Number | 594-15-0 | [6][7][8][10] |

Modern Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy provides a single peak, confirming the presence of a single carbon environment.

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorptions corresponding to the C-Br and C-Cl bond stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry reveals the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine and chlorine isotopes, confirming the elemental composition.

Evolving Synthesis and Contemporary Relevance

While the foundational synthesis methods remain relevant, modern organic chemistry has introduced more refined and efficient routes to tribromochloromethane and other mixed haloalkanes. These methods often offer greater control over the reaction and higher yields.

One such approach involves the reaction of carbon tetrabromide (CBr₄) with chlorocyclohexane in the presence of ferric bromide.[6] Another method utilizes dibromoformaldehyde oxime as a precursor.[6]

Today, tribromochloromethane is primarily used as a reagent in specialized organic synthesis. Its reactivity, stemming from the presence of both bromine and chlorine atoms, allows for selective chemical transformations. It can participate in radical reactions and serve as a source of the tribromomethyl radical.

Conclusion

The discovery of tribromochloromethane, while not marked by a single, celebrated event, is a testament to the systematic and exploratory nature of 19th-century organic chemistry. Its synthesis was a logical extension of the foundational work on halogenation and the growing understanding of organic reactions. For contemporary researchers and drug development professionals, understanding the historical context and the fundamental chemistry of this mixed halomethane provides a richer appreciation of its properties and potential applications. The journey from the early days of organic synthesis to the sophisticated analytical techniques of today highlights the remarkable progress of chemical science.

References

-

Haloalkane. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

-

Tribromochloromethane. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). Tribromochloromethane. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

- Castiglione, D. (2025). Tribromochloromethane (CBr₃Cl). In Encyclopedia of Reagents for Organic Synthesis.

-

Bromotrichloromethane. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

- Organic Chemistry in the nineteenth century. (n.d.).

-

Lumen Learning. (n.d.). History | Organic Chemistry 1: An open textbook. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). Tribromochloromethane. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

National Institutes of Health. (n.d.). TRIBROMOCHLOROMETHANE. GSRS. Retrieved January 14, 2026, from [Link]

-

CAS. (n.d.). Tribromochloromethane. CAS Common Chemistry. Retrieved January 14, 2026, from [Link]

- Rabiant, J. (2008). [Halogens: discoveries of pharmacists]. Annales Pharmaceutiques Françaises, 66(1), 45–49.

-

Halocarbon. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

-

Allen. (n.d.). Haloalkanes: Definition, Classification, Nomenclature, Properties. Retrieved January 14, 2026, from [Link]

-

Britannica. (n.d.). Organohalogen compound. Retrieved January 14, 2026, from [Link]

-

ADICHEMISTRY. (n.d.). ORGANOHALOGEN COMPOUNDS. Retrieved January 14, 2026, from [Link]

-

Chemistry LibreTexts. (2021, March 5). 14: Organohalogen and Organometallic Compounds. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). Tribromochloromethane. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

CAS. (n.d.). Tribromochloromethane. CAS Common Chemistry. Retrieved January 14, 2026, from [Link]

Sources

- 1. baranlab.org [baranlab.org]

- 2. Tribromochloromethane - Wikipedia [en.wikipedia.org]

- 3. Liebigs Annalen - Wikipedia [en.wikipedia.org]

- 4. catalog.hathitrust.org [catalog.hathitrust.org]

- 5. Liebigs_Annalen [chemeurope.com]

- 6. Beilsteins_Handbuch_der_Organischen_Chemie [chemie.de]

- 7. Beilsteins Handbuch der Organischen Chemie – Wikipedia [de.wikipedia.org]

- 8. catalog.nlm.nih.gov [catalog.nlm.nih.gov]

- 9. Annalen der Chemie – Wikisource [de.wikisource.org]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

Tribromochloromethane: A Comprehensive Technical Guide to its Natural Occurrence and Environmental Sources

Abstract

Tribromochloromethane (CHBr₃Cl), a member of the trihalomethane (THM) family, is a compound of significant interest to researchers, environmental scientists, and professionals in drug development due to its prevalence in disinfected water and its potential toxicological profile. This technical guide provides an in-depth exploration of the natural occurrence and environmental sources of tribromochloromethane. While its formation as a disinfection byproduct during water chlorination is well-documented and constitutes its primary environmental source, this guide also delves into the potential for its natural biogenic production. The document is structured to provide a comprehensive understanding of the formation pathways, influencing factors, and reported concentrations in various environmental matrices. Detailed experimental protocols and visual representations of chemical and biological pathways are included to offer a holistic and actionable resource for the scientific community.

Introduction to Tribromochloromethane

Tribromochloromethane, also known as chlorotribromomethane, is a tetrahalomethane with the chemical formula CBr₃Cl.[1] It is a dense, non-flammable liquid at standard conditions. As a trihalomethane, it is structurally related to chloroform (CHCl₃), bromoform (CHBr₃), and other mixed halogenated methanes. The presence of both chlorine and bromine atoms imparts unique chemical properties to the molecule. While it has limited industrial applications, its unintentional formation in processes designed to safeguard public health—namely water disinfection—has made it a subject of extensive research. Understanding the sources and formation mechanisms of tribromochloromethane is crucial for developing strategies to minimize its presence in drinking water and for assessing its overall environmental impact.

Environmental Sources: Anthropogenic Formation

The most significant and well-characterized source of tribromochloromethane in the environment is its formation as a disinfection byproduct (DBP) during the chlorination of water containing natural organic matter (NOM) and bromide ions.[2][3] This process is prevalent in drinking water treatment plants, swimming pools, and wastewater treatment facilities that utilize chlorine-based disinfectants.

Formation in Drinking Water Treatment

The chlorination of raw water sources, such as rivers and lakes, is a critical step in producing safe drinking water. However, this process can lead to the formation of a variety of DBPs, including trihalomethanes.[4] The formation of tribromochloromethane is contingent on the presence of specific precursors:

-

Natural Organic Matter (NOM): Decomposing plant and animal material in water sources provides the organic carbon backbone for THM formation.[2]

-

Chlorine: Used as a primary disinfectant, chlorine (in the form of hypochlorous acid, HOCl, at typical water pH) is the oxidizing and halogenating agent.[5]

-

Bromide Ions (Br⁻): Naturally present in many water sources, bromide is oxidized by chlorine to form hypobromous acid (HOBr), a more potent halogenating agent than hypochlorous acid.[4]

The reaction mechanism is a complex series of oxidation and substitution reactions. The presence of bromide ions leads to the formation of brominated and mixed chloro-bromo THMs, including tribromochloromethane. The speciation of THMs is heavily influenced by the bromide concentration, with higher bromide levels favoring the formation of more brominated species.[3]

Factors influencing the formation of tribromochloromethane in drinking water include:

-

Chlorine Dose and Contact Time: Higher chlorine doses and longer contact times generally lead to increased THM formation.[3]

-

pH: Higher pH levels tend to promote THM formation.[3]

-

Temperature: Increased water temperature can accelerate the rate of THM formation.

-

Bromide Concentration: As the concentration of bromide increases, the formation of brominated THMs, including tribromochloromethane, becomes more favorable.[3]

Experimental Protocol: Determination of Trihalomethane Formation Potential (THMFP) in Water Samples

This protocol outlines a standard method for assessing the potential of a water sample to form trihalomethanes upon chlorination.

1. Sample Collection and Preparation:

- Collect a representative water sample in a clean, amber glass bottle with a Teflon-lined cap.

- Measure and record the initial pH, temperature, and residual chlorine of the sample. If residual chlorine is present, it must be quenched with a slight excess of sodium sulfite.

- Filter the sample through a 0.45 µm membrane filter to remove particulate matter.

2. Chlorination:

- To a known volume of the filtered sample, add a predetermined dose of a standardized sodium hypochlorite solution to achieve a desired free chlorine residual (e.g., 1-5 mg/L) after a specific contact time.

- The chlorine dose should be sufficient to satisfy the chlorine demand of the water and provide a measurable residual.

- Prepare a blank using deionized water and the same chlorine dose.

3. Incubation:

- Store the chlorinated sample and the blank in the dark at a constant temperature (e.g., 25°C) for a specified incubation period (e.g., 24, 48, or 72 hours). This simulates the conditions in a water distribution system.

4. Quenching and Extraction:

- After the incubation period, measure the final free chlorine residual.

- Quench the remaining chlorine by adding a slight excess of a reducing agent such as sodium sulfite or ascorbic acid.

- Extract the trihalomethanes from the water sample using a suitable solvent (e.g., pentane or methyl-tert-butyl ether) via liquid-liquid extraction.

5. Analysis:

- Analyze the extract using a gas chromatograph equipped with an electron capture detector (GC-ECD), which is highly sensitive to halogenated compounds.

- Identify and quantify tribromochloromethane and other THMs by comparing their retention times and peak areas to those of certified standards.

6. Data Reporting:

- Report the concentrations of each THM in µg/L. The sum of the concentrations of the four regulated THMs (chloroform, bromodichloromethane, dibromochloromethane, and bromoform) is reported as Total Trihalomethanes (TTHMs).

Formation in Swimming Pools